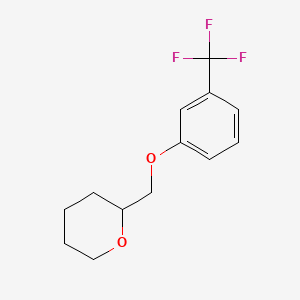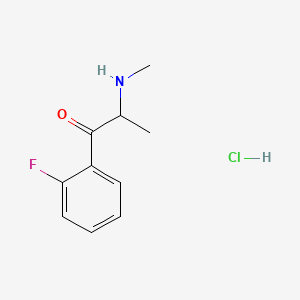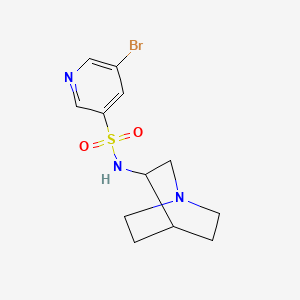
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is a chemical compound with the molecular formula C7H7NO2S. It is characterized by the presence of an isothiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both nitrogen and sulfur atoms to form the isothiazole ring. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Common Reagents and Conditions
Common reagents used in the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions can vary widely depending on the desired outcome, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from the reactions of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) depend on the specific reaction and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines .
Aplicaciones Científicas De Investigación
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mecanismo De Acción
The mechanism of action of Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes. Similarly, its anticancer properties may involve the induction of apoptosis or inhibition of cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) include other isothiazole derivatives, such as:
- Ethanone, 1,1-(3,4-thiazole)diyl
- Ethanone, 1,1-(3,4-oxazole)diyl
- Ethanone, 1,1-(3,4-pyrazole)diyl
Uniqueness
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) is unique due to the presence of both nitrogen and sulfur atoms in its isothiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Propiedades
Número CAS |
128979-17-9 |
|---|---|
Fórmula molecular |
C7H7NO2S |
Peso molecular |
169.20 g/mol |
Nombre IUPAC |
1-(3-acetyl-1,2-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C7H7NO2S/c1-4(9)6-3-11-8-7(6)5(2)10/h3H,1-2H3 |
Clave InChI |
XIVXOULYPCGCAM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CSN=C1C(=O)C |
SMILES canónico |
CC(=O)C1=CSN=C1C(=O)C |
Sinónimos |
Ethanone, 1,1-(3,4-isothiazolediyl)bis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


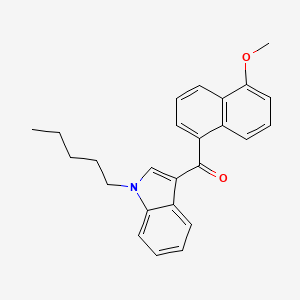
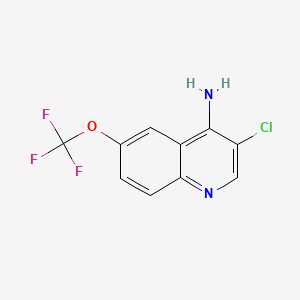

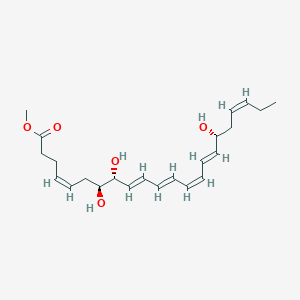
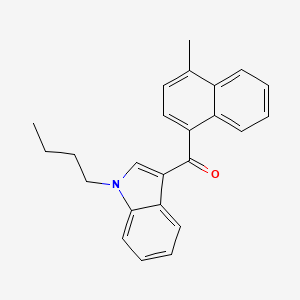
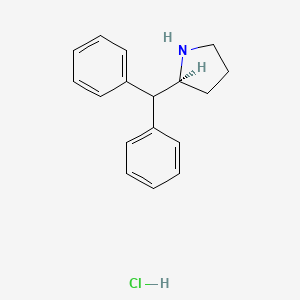
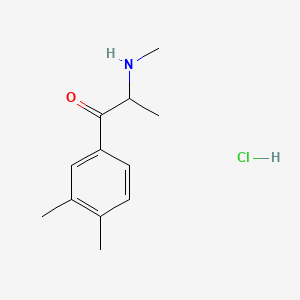
![6,7-dihydro-5H-cyclopenta[f][1,3]benzodioxol-6-amine;hydrochloride](/img/structure/B594121.png)
